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Compound of Interest

Compound Name:
N-(Diphenylmethylene)glycine

ethyl ester

Cat. No.: B051986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the monoalkylation of glycine

Schiff bases, a cornerstone reaction in the synthesis of non-proteinogenic α-amino acids.

These protocols are designed to be a valuable resource for researchers in organic synthesis,

medicinal chemistry, and drug development.

Introduction
The selective monoalkylation of glycine Schiff bases is a powerful and widely utilized method

for the asymmetric synthesis of a diverse array of α-amino acids. This transformation is pivotal

in the construction of novel peptide and protein structures, offering access to compounds with

unique biological activities. The Schiff base serves as a protecting group for the amino

functionality of glycine and as an activating group to facilitate the deprotonation and

subsequent alkylation of the α-carbon. Two predominant strategies are highlighted in these

protocols: the O'Donnell phase-transfer catalytic alkylation of benzophenone imines of glycine

alkyl esters and the alkylation of chiral Ni(II) complexes of glycine Schiff bases.

Experimental Protocols
Protocol 1: O'Donnell Asymmetric Phase-Transfer
Catalyzed (PTC) Monoalkylation
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This protocol details the widely used O'Donnell method for the asymmetric monoalkylation of a

benzophenone-derived glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

N-(Diphenylmethylene)glycine tert-butyl ester

Alkyl halide (e.g., benzyl bromide)

Toluene

50% Aqueous sodium hydroxide (NaOH) or solid potassium hydroxide (KOH)

Chiral phase-transfer catalyst (e.g., a cinchonidine-derived quaternary ammonium salt)

Dichloromethane (CH2Cl2)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

1N Hydrochloric acid (HCl)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-

(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst

(0.01-0.1 eq).

Solvent Addition: Add toluene to dissolve the starting materials.

Addition of Base and Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl

halide (1.0-1.2 eq) followed by the slow, dropwise addition of 50% aqueous NaOH or the

addition of solid KOH.
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Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction

progress by thin-layer chromatography (TLC). The reaction is typically complete within

several minutes to a few hours.[1][2]

Work-up: Once the reaction is complete, add water and dichloromethane to the reaction

mixture. Separate the organic layer.

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or

Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using a mixture of

hexanes and ethyl acetate as the eluent to yield the pure monoalkylated Schiff base.

Deprotection: The resulting α-amino acid ester can be obtained by hydrolysis of the Schiff

base with aqueous HCl.[1][3]

Protocol 2: Monoalkylation of a Chiral Ni(II) Schiff Base
Complex
This method utilizes a chiral nickel(II) complex of a glycine Schiff base for diastereoselective

alkylation.

Materials:

Ni(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone

and glycine[4]

Alkyl halide (e.g., benzyl bromide, allyl bromide)

Dimethylformamide (DMF)

Solid sodium hydroxide (NaOH)

Dichloromethane (CH2Cl2)

Water
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Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Aqueous Hydrochloric acid (HCl)

Procedure:

Reaction Setup: In a flask, dissolve the chiral Ni(II) glycine complex (1.0 eq) in DMF.

Addition of Reagents: Add the alkyl halide (1.0-1.2 eq) and powdered solid NaOH to the

solution at room temperature (e.g., 25 °C).[4]

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting

material is consumed.

Work-up: Quench the reaction by adding water.

Extraction: Extract the product into dichloromethane.

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and

concentrate in vacuo.

Purification of Diastereomers: The resulting diastereomeric mixture of the alkylated Ni(II)

complex can be separated by silica gel column chromatography.[4]

Hydrolysis: The purified diastereomer is then hydrolyzed with aqueous HCl to yield the

optically pure α-amino acid. The chiral auxiliary can often be recovered.[4]

Data Presentation
The following table summarizes representative quantitative data for the monoalkylation of

glycine Schiff bases under various conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Startin
g
Materi
al

Alkylat
ing
Agent

Cataly
st/Bas
e

Solven
t

Temp.
(°C)

Time
Yield
(%)

Enanti
omeric
/Diaste
reomer
ic
Exces
s (%)

Refere
nce

N-

(Diphen

ylmethy

lene)gly

cine t-

butyl

ester

Benzyl

bromide

(S)-

NOBIN

derivati

ve /

solid

NaOH

Toluene RT minutes

Good-

Excelle

nt

90-98.5

ee
[1]

Ni(II)

comple

x of (S)-

o-[(N-

benzylp

rolyl)am

ino]ben

zophen

one-

glycine

Benzyl

bromide

Solid

NaOH
DMF 25 - 70-90

70-92

de
[4]

Ni(II)

comple

x of (S)-

o-[(N-

benzylp

rolyl)am

ino]ben

zophen

one-

glycine

Allyl

bromide

Solid

NaOH
DMF 25 - 70-90

70-92

de
[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/ja035465e
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Achiral

Ni(II)

Comple

x

Various

alkyl

halides

(R)-

NOBIN

/ solid

NaOH

CH2Cl2 RT minutes

Good-

Excelle

nt

90-98.5

ee
[1]

N-

(Diphen

ylmethy

lene)gly

cine t-

butyl

ester

Various

alkyl

halides

Cincho

nidine-

derived

PTC /

KOH

Ball Mill RT -
Excelle

nt

up to 75

ee
[5]

Visualizations
Experimental Workflow for O'Donnell PTC
Monoalkylation

Reaction Setup Alkylation Reaction Work-up and Purification Final Product

Mix Glycine Schiff Base
and Chiral PTC in Toluene

Add Alkyl Halide
and Base (NaOH/KOH)

Cool to 0 °C Vigorous Stirring
at Room Temperature

Quench with Water
and Extract with CH2Cl2

TLC Monitoring Dry and Concentrate
Organic Phase

Silica Gel
Chromatography

Pure Monoalkylated
Schiff Base

Click to download full resolution via product page

Caption: O'Donnell PTC monoalkylation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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